molecular formula C10H8BrNO3 B3020972 Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 651780-27-7

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate

Cat. No. B3020972
M. Wt: 270.08
InChI Key: ADEQGMXEHRCMKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization indicates the feasibility of bromination in the presence of other functional groups . Similarly, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate from related pyrazolidinecarboxylate through esterification and bromination suggests that bromination can be a key step in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate was determined, revealing non-coplanar fused tricyclic aromatic rings and aromatic π-π stacking interactions . These findings could be relevant when considering the molecular structure of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate, as similar interactions and conformations may be present.

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored to extend their utility in organic synthesis. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate generates a carbene that can be trapped by various nucleophiles . This suggests that ethyl 6-bromobenzo[d]isoxazole-3-carboxylate could potentially undergo similar reactions, where the bromine atom could act as a leaving group or participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The synthesis and optical properties of N-ethyl-3,6-Bisbenzoxazolyl carbazole indicate that such compounds can exhibit good optical properties and might be used as blue emission materials . This implies that ethyl 6-bromobenzo[d]isoxazole-3-carboxylate could also possess interesting optical properties due to the presence of the bromobenzoisoxazole moiety.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of [1,2,3]Triazolo[1,5-a]quinoline derivatives, highlighting its role in creating complex organic structures with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019).

Development of Novel Biological Agents

The compound is instrumental in the development of new biological agents. Research involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has led to the synthesis of derivatives with significant antibacterial and antifungal activities, indicating the potential of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate in similar applications (Shafi, Rajesh, & Senthilkumar, 2021).

Advancements in Organic Chemistry

This compound plays a crucial role in advancing organic chemistry research. Its derivatives have been used in studies exploring the chemistry of 5-Oxodihydroisoxazoles and their reactions, contributing to a deeper understanding of organic reaction mechanisms (Ang, Prager, & Williams, 1995).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate have shown promising results. For example, ITH4012, a novel tacrine derivative based on a similar compound, has been investigated for its neuroprotective properties and potential as an acetylcholinesterase inhibitor (Orozco et al., 2004).

Exploration of Biological Activity

Its derivatives are also used in synthesizing compounds for preliminary exploration of biological activities, such as their effects against aphids and armyworms, showing the versatility of this compound in various biological research fields (Li et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 .

properties

IUPAC Name

ethyl 6-bromo-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEQGMXEHRCMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694877
Record name Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate

CAS RN

651780-27-7
Record name Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-nitro-phenyl)-acetic acid methyl ester (0.99 g, 3.61 mmol) in ethanol (8 mL) at room temperature is treated with isoamyl nitrite (0.60 mL, 4.47 mmol). A solution of NaOEt in ethanol (1.9 M, 2.0 mL) is added, and the mixture is stirred at 60° C. for 2 hours and at room temperature for 16 hours. The mixture is neutralized with HCl (1.0 M, 4.0 mL) and concentrated under reduced pressure. The residue is extracted with ethyl acetate (20 mL×2) and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The residue is purified via silica gel chromatography eluting with 25% ethyl acetate in hexanes to give the title compound (0.36 g, 37%). ES/MS m/e 269.8; 271.8 (M+1).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Sodium metal (0.09 g) was dissolved in absolute ethanol (2 ml) under nitrogen. A solution of methyl (4-bromo-2-nitrophenyl)acetate (Intermediate 54) (1.0 g) in ethanol (8 ml) was treated with isoamyl nitrite (0.6 ml) followed by the solution of sodium ethoxide, yielding a black mixture. The mixture was stirred at 60° for 90 min then left at room temp. for 18 h. 2N Hydrochloric acid (20 ml) was added and the mixture was extracted with ethyl acetate (2×20 ml). The combined organic extracts were washed with water (×2) and brine, dried using a hydrophobic filter tube and concentrated under vacuum. The residue was purified on a Varian Bond-Elut SPE cartridge eluting with cyclohexane:ethyl acetate (100:0 to 97:3) to give the title compound as a cream coloured solid (577 mg).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Bollinger, DW Engers, JD Panarese… - Journal of Medicinal …, 2018 - ACS Publications
This work describes the discovery and characterization of novel 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides as mGlu 4 PAMs. This scaffold provides …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk

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